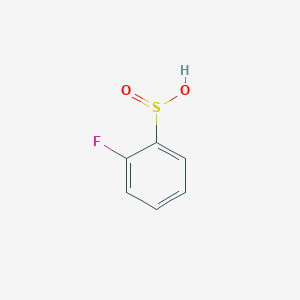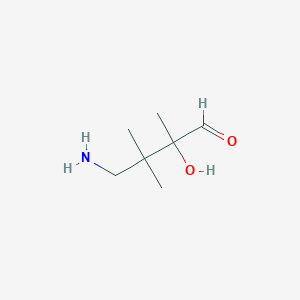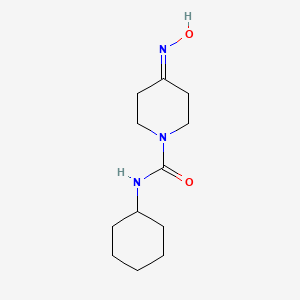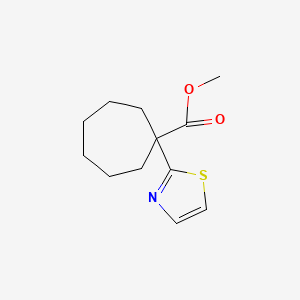
2-Fluorobenzene-1-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorobenzene-1-sulfinic acid is an organic compound with the molecular formula C₆H₅FO₂S It is a derivative of benzene, where a fluorine atom is substituted at the second position and a sulfinic acid group is attached to the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobenzene-1-sulfinic acid can be achieved through several methods. One common approach involves the sulfonation of fluorobenzene followed by reduction. For instance, fluorobenzene can be treated with sulfur trioxide to form 2-fluorobenzenesulfonic acid, which is then reduced to this compound using reducing agents like zinc in acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of reducing agents and solvents is crucial to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzene-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-fluorobenzenesulfonic acid.
Reduction: It can be reduced to form 2-fluorobenzenesulfinic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc in acetic acid or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: 2-Fluorobenzenesulfonic acid.
Reduction: Various 2-fluorobenzenesulfinic acid derivatives.
Substitution: Sulfone and sulfonamide derivatives.
Scientific Research Applications
2-Fluorobenzene-1-sulfinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce sulfonyl groups into molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluorobenzene-1-sulfinic acid involves its ability to participate in various chemical reactions due to the presence of the sulfinic acid group. This group can act as a nucleophile or an electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to the formation of sulfonylated products .
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler compound with only a fluorine atom attached to the benzene ring.
Benzene-1-sulfinic acid: Similar structure but without the fluorine atom.
2-Fluorobenzenesulfonic acid: An oxidized form of 2-Fluorobenzene-1-sulfinic acid
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a sulfinic acid group, which imparts distinct reactivity and properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .
Properties
Molecular Formula |
C6H5FO2S |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-fluorobenzenesulfinic acid |
InChI |
InChI=1S/C6H5FO2S/c7-5-3-1-2-4-6(5)10(8)9/h1-4H,(H,8,9) |
InChI Key |
IQBZKCNTYYYQIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13197975.png)



![N-[(4-Chloro-3-methylphenyl)methyl]cyclobutanamine](/img/structure/B13197993.png)
![4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13197997.png)





![6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13198028.png)
![3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13198035.png)
![7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13198065.png)
